
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "Daidzein" and is a member of the isoflavone family of compounds. Daidzein has been found to have a range of biochemical and physiological effects that make it an interesting compound for further study.
Mecanismo De Acción
The mechanism of action of daidzein is not yet fully understood, but it is thought to involve a number of different pathways. One proposed mechanism is that daidzein binds to estrogen receptors in the body, which can have a range of effects on various tissues. Daidzein has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
Daidzein has a number of biochemical and physiological effects that make it an interesting compound for further study. It has been found to have anti-inflammatory properties, which may be beneficial in a number of different disease states. Daidzein has also been found to have effects on bone health, with some studies suggesting that it may help to prevent osteoporosis. Other studies have suggested that daidzein may have beneficial effects on cardiovascular health, including lowering cholesterol levels and reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using daidzein in lab experiments is that it is a relatively stable compound that can be easily synthesized or extracted from natural sources. Daidzein is also relatively inexpensive compared to other compounds that are commonly used in scientific research. One limitation of using daidzein is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on daidzein. One area of interest is in the development of new cancer therapies based on daidzein and other isoflavones. Another area of interest is in the development of new treatments for osteoporosis and other bone disorders. Additionally, there is ongoing research into the potential cardiovascular benefits of daidzein, as well as its effects on menopausal symptoms and other hormonal imbalances.
Métodos De Síntesis
Daidzein can be synthesized through a number of different methods, including chemical synthesis and extraction from natural sources. One common method for synthesizing daidzein is through the use of a palladium-catalyzed coupling reaction between a substituted phenol and an alkynyl compound. This method has been shown to be effective in producing high yields of daidzein with good purity.
Aplicaciones Científicas De Investigación
Daidzein has been the subject of a great deal of scientific research due to its potential applications in a number of different fields. One area of interest is in the field of cancer research, where daidzein has been found to have anti-cancer properties. Studies have shown that daidzein can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Other areas of research include cardiovascular health, bone health, and menopausal symptoms.
Propiedades
Número CAS |
148711-81-3 |
|---|---|
Nombre del producto |
2H-1-Benzopyran-2-one, 6,7-diethoxy-8-(3-(4-methyl-1-piperazinyl)propoxy)-, dihydrochloride |
Fórmula molecular |
C21H31ClN2O5 |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C21H30N2O5.ClH/c1-4-25-17-15-16-7-8-18(24)28-19(16)21(20(17)26-5-2)27-14-6-9-23-12-10-22(3)11-13-23;/h7-8,15H,4-6,9-14H2,1-3H3;1H |
Clave InChI |
XLBYZMCYDWVKTQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
SMILES canónico |
CCOC1=C(C(=C2C(=C1)C=CC(=O)O2)OCCCN3CCN(CC3)C)OCC.Cl |
Otros números CAS |
148711-81-3 |
Sinónimos |
6,7-diethoxy-8-[3-(4-methylpiperazin-1-yl)propoxy]chromen-2-one hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



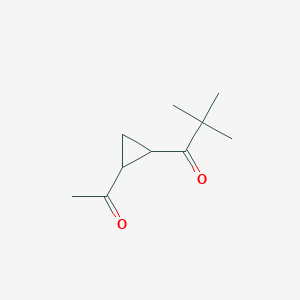

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
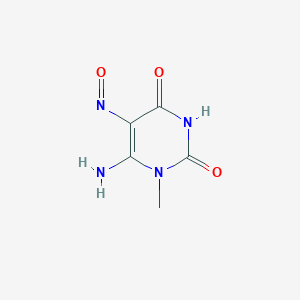

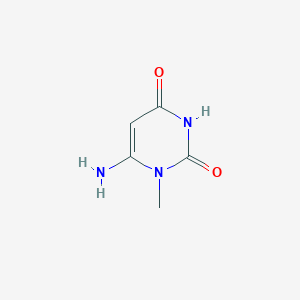
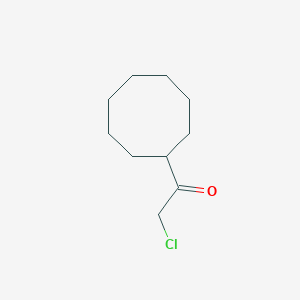

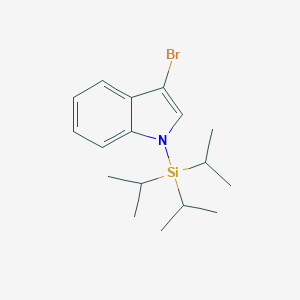
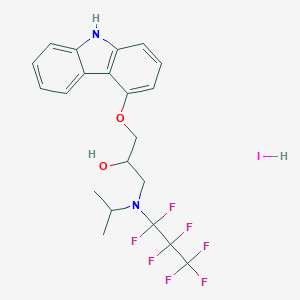
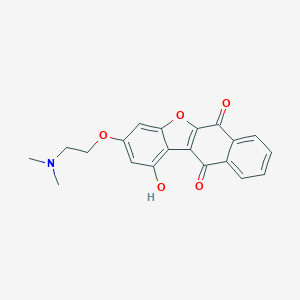
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)

